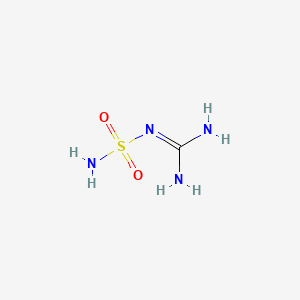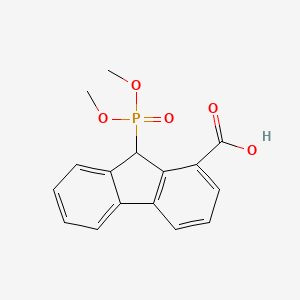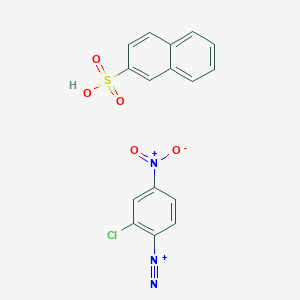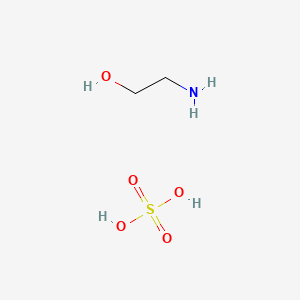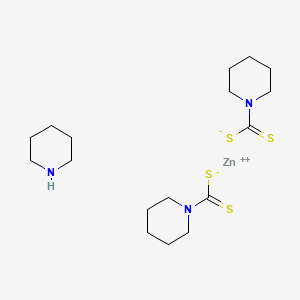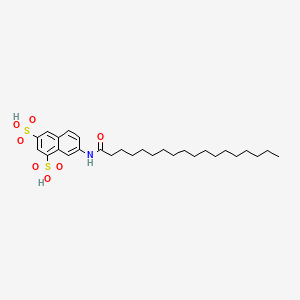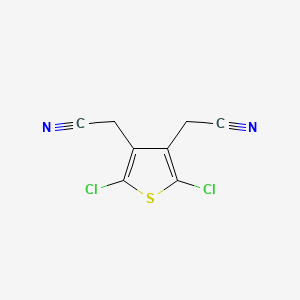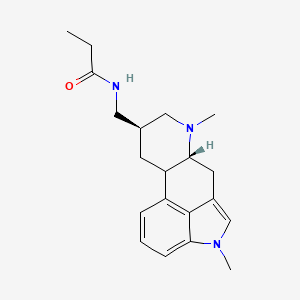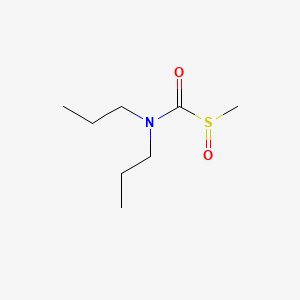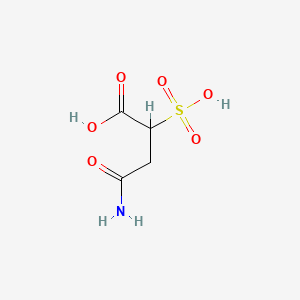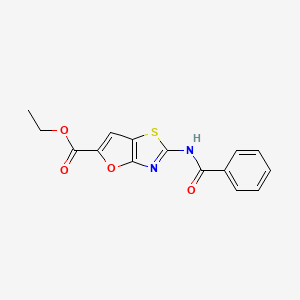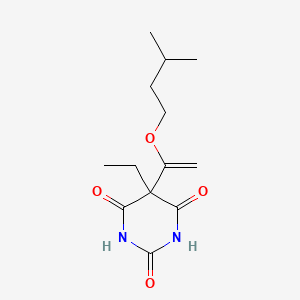
3-Hydroxy-4-iodopyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-iodopyridine-2-carbaldehyde is a heterocyclic organic compound that contains a pyridine ring substituted with hydroxyl, iodine, and formyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-iodopyridine-2-carbaldehyde typically involves the iodination of a pyridine derivative followed by formylation. One common method is the iodination of 3-hydroxy-2-pyridinecarboxaldehyde using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar iodination and formylation reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-iodopyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-Oxo-4-iodopyridine-2-carbaldehyde.
Reduction: 3-Hydroxy-4-iodopyridine-2-methanol.
Substitution: 3-Hydroxy-4-substituted-pyridine-2-carbaldehyde (where the iodine is replaced by the nucleophile).
Scientific Research Applications
3-Hydroxy-4-iodopyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in multicomponent reactions to generate diverse molecular scaffolds.
Biology: The compound can be used to study the biological activity of pyridine derivatives and their interactions with biological targets.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-iodopyridine-2-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the iodine atom can participate in halogen bonding interactions. The hydroxyl group can engage in hydrogen bonding, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-fluoropyridine: Similar structure but with a fluorine atom instead of iodine.
3-Hydroxy-4-chloropyridine-2-carbaldehyde: Similar structure but with a chlorine atom instead of iodine.
3-Hydroxy-4-bromopyridine-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine.
Uniqueness
3-Hydroxy-4-iodopyridine-2-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and polarizability compared to fluorine, chlorine, or bromine
Properties
Molecular Formula |
C6H4INO2 |
|---|---|
Molecular Weight |
249.01 g/mol |
IUPAC Name |
3-hydroxy-4-iodopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4INO2/c7-4-1-2-8-5(3-9)6(4)10/h1-3,10H |
InChI Key |
MPULTSLTQKNBFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1I)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B12806310.png)
